molecular formula C24H18N2O5S B7750573 N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-2-((2-(furan-2-yl)-4-oxo-4H-chromen-6-yl)oxy)acetamide

N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-2-((2-(furan-2-yl)-4-oxo-4H-chromen-6-yl)oxy)acetamide

Cat. No.: B7750573
M. Wt: 446.5 g/mol
InChI Key: BULGPGOSMUXIAB-UHFFFAOYSA-N
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Description

“N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-2-((2-(furan-2-yl)-4-oxo-4H-chromen-6-yl)oxy)acetamide” is a complex organic compound that features a combination of several functional groups, including cyano, thiophene, furan, and chromenone moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-2-((2-(furan-2-yl)-4-oxo-4H-chromen-6-yl)oxy)acetamide” typically involves multi-step organic reactions. The process may start with the preparation of the core structures, such as the benzo[b]thiophene and chromenone derivatives, followed by their functionalization and coupling reactions. Common reagents and conditions used in these reactions include:

    Cyclization reactions: to form the benzo[b]thiophene core.

    Aldol condensation: to introduce the chromenone moiety.

    Nucleophilic substitution: to attach the furan ring.

    Amidation reactions: to form the final acetamide linkage.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and scalable purification techniques.

Chemical Reactions Analysis

Types of Reactions

“N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-2-((2-(furan-2-yl)-4-oxo-4H-chromen-6-yl)oxy)acetamide” can undergo various chemical reactions, including:

    Oxidation: The furan and thiophene rings can be oxidized under specific conditions.

    Reduction: The cyano group can be reduced to an amine.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Catalysts: Palladium on carbon, platinum oxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may lead to the formation of a lactone, while reduction of the cyano group may yield an amine derivative.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.

Biology

In biological research, the compound may be investigated for its potential as a bioactive molecule. Its structural features suggest it could interact with various biological targets, making it a candidate for drug discovery and development.

Medicine

In medicinal chemistry, “N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-2-((2-(furan-2-yl)-4-oxo-4H-chromen-6-yl)oxy)acetamide” could be studied for its potential therapeutic effects. Its ability to modulate biological pathways may make it useful in the treatment of diseases such as cancer, inflammation, and infectious diseases.

Industry

In industry, the compound could be used in the development of new materials with specific properties, such as conductivity, fluorescence, or catalytic activity.

Mechanism of Action

The mechanism by which “N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-2-((2-(furan-2-yl)-4-oxo-4H-chromen-6-yl)oxy)acetamide” exerts its effects would depend on its specific interactions with molecular targets. Potential mechanisms include:

    Binding to enzymes or receptors: Modulating their activity.

    Interacting with DNA or RNA: Affecting gene expression.

    Inhibiting or activating signaling pathways: Influencing cellular processes.

Comparison with Similar Compounds

Similar Compounds

    N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-2-((2-(furan-2-yl)-4-oxo-4H-chromen-6-yl)oxy)acetamide: can be compared to other compounds with similar structural features, such as:

Uniqueness

The uniqueness of “this compound” lies in its combination of multiple functional groups, which may confer distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-[2-(furan-2-yl)-4-oxochromen-6-yl]oxyacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H18N2O5S/c25-12-17-15-4-1-2-6-22(15)32-24(17)26-23(28)13-30-14-7-8-19-16(10-14)18(27)11-21(31-19)20-5-3-9-29-20/h3,5,7-11H,1-2,4,6,13H2,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BULGPGOSMUXIAB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C(=C(S2)NC(=O)COC3=CC4=C(C=C3)OC(=CC4=O)C5=CC=CO5)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H18N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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